Piperidine, 1-(1-oxo-3-phenylpropyl)-

説明

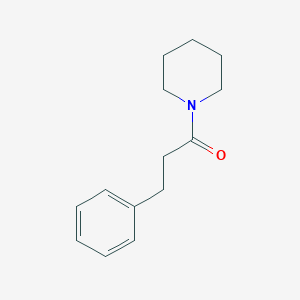

Piperidine, 1-(1-oxo-3-phenylpropyl)-: is an organic compound with the molecular formula C14H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which includes a phenylpropyl group attached to the nitrogen atom of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its versatile chemical properties .

準備方法

Synthetic Routes and Reaction Conditions:

-

Lithium Diisopropylamide (LDA) Method:

-

Hydrogenation of Pyridine:

化学反応の分析

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Products: Oxidation of the phenylpropyl group can lead to the formation of carboxylic acids or ketones.

-

Reduction:

Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: Reduction can convert the carbonyl group to an alcohol.

-

Substitution:

Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

科学的研究の応用

Biological Activities

Piperidine, 1-(1-oxo-3-phenylpropyl)- exhibits several notable biological activities:

Analgesic Properties

The compound has shown significant analgesic effects in animal models, suggesting its potential in pain management. Research indicates that derivatives of this compound can modulate neurotransmitter systems relevant for treating pain.

Anti-inflammatory Effects

Studies have demonstrated that Piperidine derivatives can reduce pro-inflammatory cytokine levels, indicating their potential utility in treating inflammatory diseases such as rheumatoid arthritis.

Antimicrobial Activity

The compound has exhibited antimicrobial properties against various bacterial strains. For example, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

Anticancer Potential

Recent studies have highlighted the anticancer activity of Piperidine, 1-(1-oxo-3-phenylpropyl)-. In vitro experiments revealed that it induces apoptosis in breast cancer cell lines by activating the caspase cascade and disrupting mitochondrial membrane potential.

| Study | Cell Line | Mechanism | Result |

|---|---|---|---|

| Greenshields et al. (2015) | Breast Cancer | Akt Pathway Inhibition | Decreased cell viability |

| Si et al. (2018) | A2780 (Ovarian Cancer) | Caspase Activation | Induced apoptosis |

Case Studies

Recent case studies have explored the therapeutic potential of Piperidine, 1-(1-oxo-3-phenylpropyl)-:

- Cancer Treatment : A study investigated its effects on human cancer cell lines, revealing dose-dependent apoptosis through mitochondrial pathways.

- Infection Control : Clinical evaluations indicated promising results against resistant bacterial strains, highlighting its potential as an alternative antimicrobial agent.

作用機序

Molecular Targets and Pathways:

- The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems.

- It may modulate various biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .

類似化合物との比較

-

Piperidine:

- A simpler structure without the phenylpropyl group.

- Used as a precursor in the synthesis of more complex piperidine derivatives .

-

Pyrrolidine:

- A five-membered ring analog of piperidine.

- Exhibits different chemical reactivity and biological activities.

-

Piperazine:

- Contains two nitrogen atoms in a six-membered ring.

- Used in the synthesis of various pharmaceuticals and agrochemicals .

Uniqueness:

- Piperidine, 1-(1-oxo-3-phenylpropyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylpropyl group enhances its reactivity and potential applications in various fields .

生物活性

Piperidine, 1-(1-oxo-3-phenylpropyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

Piperidine, 1-(1-oxo-3-phenylpropyl)- features a piperidine ring attached to a phenylpropyl group and a carbonyl function. Its molecular formula is C15H19NO, with a molecular weight of approximately 245.32 g/mol. The synthesis typically involves the reaction of piperidine with appropriate phenylpropyl derivatives under controlled conditions, often utilizing catalysts to enhance yield and purity.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

The biological activity of Piperidine, 1-(1-oxo-3-phenylpropyl)- can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in key metabolic pathways, which may contribute to its anticancer and antimicrobial effects .

- Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), suggesting potential applications in treating neurological disorders .

- Apoptosis Induction : Studies indicate that it can trigger intrinsic apoptotic pathways in cancer cells by affecting mitochondrial integrity and caspase activation .

Anticancer Activity

Research has highlighted the compound's potential in cancer therapy:

- In vitro studies demonstrated that Piperidine, 1-(1-oxo-3-phenylpropyl)- induces apoptosis in breast cancer cell lines by activating the caspase cascade and disrupting mitochondrial membrane potential. This leads to cytochrome c release and subsequent apoptosome formation .

| Study | Cell Line | Mechanism | Result |

|---|---|---|---|

| Greenshields et al. (2015) | Breast Cancer | Akt Pathway Inhibition | Decreased cell viability |

| Si et al. (2018) | A2780 (Ovarian Cancer) | Caspase Activation | Induced apoptosis |

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties:

- It showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL depending on the strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

Anti-inflammatory Effects

Piperidine derivatives have been studied for their anti-inflammatory properties:

- In experimental models, the compound reduced pro-inflammatory cytokine levels, suggesting its utility in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Studies and Applications

Recent case studies have explored the therapeutic potential of Piperidine, 1-(1-oxo-3-phenylpropyl)-:

- Cancer Treatment : A study investigated its effects on human cancer cell lines, revealing dose-dependent apoptosis through mitochondrial pathways.

- Infection Control : Clinical evaluations indicated promising results against resistant bacterial strains, highlighting its potential as an alternative antimicrobial agent.

特性

IUPAC Name |

3-phenyl-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJGUDWNFKNCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359503 | |

| Record name | Piperidine, 1-(1-oxo-3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21924-11-8 | |

| Record name | Piperidine, 1-(1-oxo-3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。